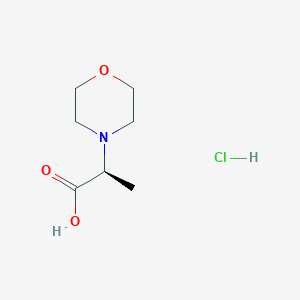

(S)-2-Morpholin-4-yl-propionic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-morpholin-4-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-6(7(9)10)8-2-4-11-5-3-8;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEGDUIFZVBHQV-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCOCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N1CCOCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237427-96-2 | |

| Record name | (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Morpholin-4-yl-propionic acid hydrochloride: A Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Morpholin-4-yl-propionic acid hydrochloride, a chiral synthetic building block, has emerged as a molecule of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a stereochemically defined propionic acid moiety with a morpholine ring, render it a valuable precursor for the synthesis of complex biologically active molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical role in the development of targeted therapeutics, particularly kinase inhibitors.

CAS Number: 237427-96-2[1][2][3][4] Molecular Formula: C₇H₁₄ClNO₃[1] Molecular Weight: 195.64 g/mol [1]

Physicochemical Properties and Safety Information

This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 237427-96-2 | [1][2][3][4] |

| Molecular Formula | C₇H₁₄ClNO₃ | [1] |

| Molecular Weight | 195.64 g/mol | [1] |

| IUPAC Name | (2S)-2-(morpholin-4-yl)propanoic acid;hydrochloride | [1] |

| Appearance | White to off-white solid | General Supplier Information |

| Purity | Typically ≥97% | [2] |

Safety and Handling: This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1][3] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, lab coats, and safety glasses, should be strictly followed. Handling should be performed in a well-ventilated area.

The Strategic Importance of the (S)-2-Morpholin-4-yl-propionic Acid Moiety in Drug Design

The incorporation of the morpholine ring into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological and pharmacokinetic properties. The morpholine moiety is known to improve aqueous solubility, metabolic stability, and can act as a hydrogen bond acceptor, influencing the binding of the molecule to its biological target.

When combined with a chiral propionic acid, as in (S)-2-Morpholin-4-yl-propionic acid, this building block offers a stereochemically defined scaffold. The (S)-configuration at the alpha-carbon is a common feature in many biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and various enzyme inhibitors. This stereochemical control is crucial as enantiomers of a drug can have significantly different pharmacological activities and toxicological profiles.

Enantioselective Synthesis of this compound

Proposed Synthetic Pathway:

Sources

(S)-2-Morpholin-4-yl-propionic acid hydrochloride chemical properties

An In-depth Technical Guide to (S)-2-Morpholin-4-yl-propionic acid hydrochloride

Introduction and Strategic Importance

This compound is a chiral synthetic building block of significant interest to the pharmaceutical and life sciences industries. As a derivative of alanine, it incorporates a morpholine moiety, a privileged heterocyclic scaffold frequently found in bioactive molecules. Its utility stems from the combination of a stereochemically defined propionic acid backbone and the favorable physicochemical properties conferred by the morpholine ring.

The morpholine group is particularly valued in modern drug design for its metabolic stability, low toxicity, and ability to improve aqueous solubility and overall pharmacokinetic profiles.[1] The oxygen atom acts as a hydrogen bond acceptor, while the tertiary amine provides a key interaction point, making it an exceptional "hinge-binding" motif in many kinase inhibitors.[2][3] This guide provides a comprehensive overview of the chemical properties, representative synthesis, analytical characterization, and strategic applications of the (S)-enantiomer, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it convenient for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 237427-96-2 | [4][5][6] |

| Molecular Formula | C₇H₁₄ClNO₃ | [4][5] |

| Molecular Weight | 195.64 g/mol | [4][5] |

| IUPAC Name | (2S)-2-morpholin-4-ylpropanoic acid;hydrochloride | [5] |

| Synonyms | (S)-2-Morpholinopropanoic Acid Hydrochloride | [4] |

| Appearance | Off-white to light yellow solid/crystalline powder | [4] |

| Purity | Typically available at ≥97% | [6] |

| Storage | Store at room temperature in a well-ventilated, dry place. Keep container tightly closed. | [4] |

Structural Causality: The molecule's functionality is dictated by three key structural components:

-

The (S)-Chiral Center: The defined stereochemistry at the alpha-carbon is critical for selective interaction with chiral biological targets like enzyme active sites.

-

The Propionic Acid Moiety: Provides a carboxylic acid handle for amide bond formation, allowing for its incorporation into larger, more complex molecules.

-

The Morpholine Ring: This saturated heterocycle typically adopts a stable chair conformation.[7] Its oxygen atom can participate in hydrogen bonding, and its tertiary nitrogen atom is basic, contributing to the molecule's overall polarity and solubility profile.[1]

Representative Chiral Synthesis: A Methodological Perspective

While numerous proprietary methods exist, a robust and common strategy for synthesizing chiral N-substituted amino acids is through asymmetric reductive amination. This approach offers high stereocontrol and is amenable to scale-up.[8]

Conceptual Workflow: Asymmetric Reductive Amination

Caption: Representative synthesis workflow for the target compound.

Protocol: Asymmetric Reductive Amination of Ethyl Pyruvate

This protocol is a representative, field-proven methodology adapted from established principles of asymmetric synthesis and should be optimized for specific laboratory conditions.[8][9]

-

Imine Formation:

-

To a solution of ethyl pyruvate (1.0 eq) in anhydrous toluene, add morpholine (1.1 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically, driving the reaction to completion.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Remove the solvent under reduced pressure to yield the crude ethyl 2-(morpholinoimino)propanoate intermediate.

-

-

Asymmetric Hydrogenation:

-

Causality: The choice of catalyst is paramount for stereoselectivity. A chiral transition metal catalyst (e.g., Rhodium or Iridium with a chiral phosphine ligand) or a biocatalytic approach using an imine reductase (IRED) enzyme is employed to selectively reduce one face of the C=N double bond.[8][10]

-

In an inert atmosphere glovebox, charge a pressure-rated vessel with the crude imine (1.0 eq) and a suitable chiral catalyst (e.g., 0.1-1 mol% [Rh(COD)Cl]₂ with a chiral ligand like (R,R)-Me-DuPhos).

-

Add a degassed solvent such as methanol.

-

Pressurize the vessel with hydrogen gas (e.g., 5-20 bar) and stir at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.

-

Monitor for completion by HPLC.

-

-

Hydrolysis and Salt Formation:

-

After catalyst removal (e.g., by filtration through silica gel), concentrate the reaction mixture.

-

Add an aqueous solution of lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature until saponification is complete (monitor by HPLC).

-

Acidify the mixture carefully with 1M HCl to a pH of ~6-7.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

-

Further acidify the aqueous layer to pH 1-2 with concentrated HCl.

-

Lyophilize or concentrate the aqueous solution to dryness to obtain the crude this compound.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to achieve high purity.

-

Analytical Quality Control

A multi-pronged analytical approach is required to ensure the identity, purity, and stereochemical integrity of the final product.

Caption: A typical quality control workflow for product release.

Chemical Purity by Reversed-Phase HPLC

This method quantifies the compound and any process-related impurities.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Rationale: The acidic mobile phase ensures the carboxylic acid and morpholine nitrogen are protonated, leading to sharp, well-defined peaks on a standard C18 column.

Enantiomeric Purity by Chiral HPLC

-

Causality: Determining the enantiomeric excess (%ee) is critical as the biological activity often resides in only one enantiomer. Direct separation on a Chiral Stationary Phase (CSP) is the industry standard.[11][12] Polysaccharide-based CSPs are highly effective for separating enantiomers of amino acid derivatives.[13][14]

-

Column: Chiralpak® IC or equivalent (cellulose tris(3,5-dichlorophenylcarbamate) on silica gel)

-

Mobile Phase: Isocratic mixture of Hexane/Ethanol/TFA (e.g., 80:20:0.1 v/v/v). Note: Method development is required to optimize the solvent ratio.

-

Flow Rate: 0.7 mL/min

-

Detection: UV at 220 nm

-

Expected Outcome: Baseline separation of the (S) and (R) enantiomers, allowing for accurate quantification of the enantiomeric excess.

Structural Verification

-

¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. Expected characteristic signals include:

-

A doublet for the methyl group (-CH₃) protons.

-

A quartet for the alpha-proton (-CH).

-

Two distinct multiplets, often appearing as complex triplets, for the morpholine protons. Protons adjacent to the oxygen (-O-CH₂-) are typically downfield (~3.7 ppm) compared to those adjacent to the nitrogen (-N-CH₂-) (~2.8 ppm).[15][16][17]

-

A broad singlet for the carboxylic acid proton.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent ion corresponding to the molecular ion [M+H]⁺ at m/z 160.1, representing the free base.

Application in Kinase Inhibitor Design

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. This compound serves as a key building block for ATP-competitive kinase inhibitors.

-

The Morpholine Advantage: The morpholine moiety is an excellent mimic of the ribose group in ATP and can form a critical hydrogen bond with the "hinge" region of the kinase active site.[18] This interaction anchors the inhibitor in the correct orientation. The saturated, non-aromatic nature of the ring often leads to improved solubility and metabolic stability compared to other hinge-binding motifs.[1]

-

Stereochemistry and Scaffolding: The (S)-propionic acid portion acts as a linker. The defined stereocenter ensures that the rest of the inhibitor molecule is projected into a specific region of the active site (often the solvent-exposed region), allowing for modifications that can enhance potency and selectivity.[3]

Caption: Role of the scaffold in a generic kinase active site.

Safety, Handling, and Storage

Adherence to safety protocols is essential when handling this compound. The following information is derived from GHS classifications.[5]

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| STOT - Single Exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Standard Operating Protocol for Safe Handling

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.

-

Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

-

Spill Response: In case of a spill, isolate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed to prevent moisture absorption.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that leverages the benefits of stereocontrol and privileged structural motifs. Its well-defined physicochemical properties, coupled with its proven utility as a pharmacophore in high-value targets like protein kinases, make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, analytical characterization, and safe handling is fundamental to unlocking its full potential in the creation of next-generation therapeutics.

References

-

Grogan, G., & Turner, N. J. (2016). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 55(29), 8717-8720. [Link]

-

Li, W., et al. (2019). Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation. Chemical Communications, 55(64), 9511-9514. [Link]

-

ResearchGate. (2015). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Request PDF. [Link]

-

Wang, Z., et al. (2020). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. Chemical Science, 11(28), 7356-7362. [Link]

-

Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 196-205. [Link]

-

Belokon, Y. N., & Maleev, V. I. (2019). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 24(19), 3549. [Link]

-

Linder, M., et al. (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. Amino Acids, 40(2), 527-532. [Link]

-

Perdih, A., & Šolmajer, T. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 15(1), 801-832. [Link]

-

Sbardella, G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736-2753. [Link]

-

Katritzky, A. R., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

-

Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex Technical Note. [Link]

-

Sbardella, G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736-2753. [Link]

-

Mathew, B., et al. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

-

ResearchGate. (2014). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Journal of Solution Chemistry. [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. [Link]

-

PubChem. (n.d.). (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. PubChem Compound Summary for CID 102594511. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 237427-96-2 [amp.chemicalbook.com]

- 5. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | C7H14ClNO3 | CID 102594511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [cymitquimica.com]

- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 14. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

- 15. acdlabs.com [acdlabs.com]

- 16. echemi.com [echemi.com]

- 17. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (S)-2-Morpholin-4-yl-propionic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-2-Morpholin-4-yl-propionic acid hydrochloride, a chiral building block of significant interest in medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, quality control, and its critical role in the design of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a practical resource, bridging fundamental chemistry with real-world applications.

Core Molecular and Physicochemical Profile

This compound is a chiral carboxylic acid derivative featuring a morpholine ring. Its stereochemistry and functional groups make it a valuable synthon for introducing specific pharmacophoric elements into larger molecules.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄ClNO₃ | [1] |

| Molecular Weight | 195.64 g/mol | [1][2] |

| CAS Number | 237427-96-2 | [3] |

| Appearance | Off-white to light yellow solid; clear, colorless crystalline solid | [2] |

| Purity | Typically >97% | |

| Storage | Store at room temperature in a well-ventilated, dry place. Keep container tightly sealed. | [2] |

InChI Key: ZKEGDUIFZVBHQV-RGMNGODLSA-N[1]

Synthesis and Stereochemical Integrity: The "Why" Behind the "How"

The synthesis of this compound with high enantiopurity is crucial for its application in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. A common and efficient strategy involves the stereospecific nucleophilic substitution of a chiral starting material.

Proposed Enantioselective Synthetic Pathway

A logical and field-proven approach to synthesize the (S)-enantiomer involves the reaction of morpholine with a chiral electrophile, such as a derivative of (R)-2-bromopropionic acid or a protected form of (S)-alanine. The use of a starting material with the opposite stereochemistry at the reaction center (e.g., an (R)-configured electrophile) is common in SN2 reactions, which proceed with inversion of stereochemistry.

A generalized synthetic route can be outlined as follows:

-

Nucleophilic Substitution: Morpholine, acting as a nucleophile, is reacted with an ester of (R)-2-bromopropionic acid. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or DMF, often in the presence of a non-nucleophilic base to scavenge the HBr byproduct. This SN2 reaction proceeds with inversion of configuration, yielding the (S)-ester of 2-Morpholin-4-yl-propionic acid.

-

Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., using NaOH or KOH) to yield the sodium or potassium salt of (S)-2-Morpholin-4-yl-propionic acid.

-

Acidification and Salt Formation: The reaction mixture is then carefully acidified with hydrochloric acid. This serves two purposes: protonation of the carboxylate to form the free carboxylic acid and protonation of the morpholine nitrogen to form the hydrochloride salt, which often improves the crystallinity and stability of the final product.

This pathway is favored due to the ready availability of chiral starting materials and the predictable stereochemical outcome of the SN2 reaction.

Quality Control and Analytical Methodologies: A Self-Validating System

Rigorous analytical testing is paramount to confirm the identity, purity, and stereochemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for structural elucidation and purity assessment.

-

¹H NMR: The proton NMR spectrum provides a unique fingerprint of the molecule. Expected signals would include: a doublet for the methyl group on the propionic acid backbone, a quartet for the adjacent methine proton, and characteristic multiplets for the methylene protons of the morpholine ring. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon of the carboxylic acid, the methine and methyl carbons of the propionic acid moiety, and the carbons of the morpholine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity and, critically, the enantiomeric excess (e.e.) of the compound.

-

Reversed-Phase HPLC (for Purity): A standard C18 column can be used to assess the chemical purity of the compound by separating it from any starting materials or byproducts. A typical mobile phase would consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

-

Chiral HPLC (for Enantiomeric Purity): To determine the enantiomeric excess, a chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak®) are often effective for separating enantiomers of chiral acids and amines[4]. A normal-phase mobile phase, such as hexane with an alcohol modifier (e.g., isopropanol or ethanol) and a small amount of an acidic or basic additive to improve peak shape, is commonly employed. The goal is to achieve baseline separation of the (S) and (R) enantiomers.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. When coupled with a chromatographic technique (LC-MS), it can also aid in the identification of impurities. For this compound, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 160.09, representing the free base.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.

Role as a Scaffold in Kinase Inhibitors

The morpholine moiety is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. Its key features include:

-

Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase active site.

-

Solubility: The morpholine group generally enhances the aqueous solubility of a molecule, which is a desirable property for drug candidates.

-

Metabolic Stability: The morpholine ring is often metabolically stable, contributing to a favorable pharmacokinetic profile.

The propionic acid portion of the molecule provides a convenient handle for further chemical modifications, allowing for the attachment of other pharmacophoric groups through amide bond formation or other coupling reactions.

Specific Application in PI3K Inhibitor Synthesis

The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a key target for drug development[5][6]. A number of PI3K inhibitors incorporate a morpholine ring, which has been shown to be important for their activity[7][8]. While direct use of this compound as a starting material in published PI3K inhibitor syntheses is not explicitly detailed in readily available literature, its structure makes it an ideal candidate for the synthesis of novel PI3K inhibitors. The chiral propionic acid side chain allows for stereospecific interactions with the target protein, potentially leading to improved potency and selectivity.

Safety and Handling

This compound is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a chiral building block with significant potential in drug discovery, particularly in the synthesis of kinase inhibitors. Its well-defined stereochemistry and the presence of the pharmacologically important morpholine moiety make it a valuable tool for medicinal chemists. A thorough understanding of its synthesis, analytical characterization, and strategic application is essential for leveraging its full potential in the development of novel therapeutics.

References

-

PharmaCompass. Malladi Drugs & Pharmaceuticals Limited Party Content. Available at: [Link]

-

American Custom Chemicals Corporation. Limited Time Offer this compound Order Today. Available at: [Link]

-

Vadecom. Cas no 237427-96-2 ((2S)-2-morpholinopropanoic acid;hydrochloride). Available at: [Link]

-

National Center for Biotechnology Information. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 102594511, (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. Available at: [Link]

-

National Center for Biotechnology Information. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Available at: [Link]

-

ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Available at: [Link]

-

ResearchGate. (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. Available at: [Link]

-

National Center for Biotechnology Information. (1990). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. PubMed Central. Available at: [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

-

TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Available at: [Link]

-

ChemRxiv. Enantioselective Total Syntheses of Cassane Furanoditerpenoids and their Stimulation of Cellular Respiration in Brown Adipocytes. Available at: [Link]

-

MDPI. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Available at: [Link]

-

Pharmaffiliates. CAS No : 21731-17-9 | Product Name : Methyl (Z)-3-aminobut-2-enoate. Available at: [Link]

Sources

- 1. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | C7H14ClNO3 | CID 102594511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 3. 237427-96-2|this compound|BLD Pharm [bldpharm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-2-Morpholin-4-yl-propionic acid hydrochloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (S)-2-Morpholin-4-yl-propionic acid hydrochloride

Abstract

The rigorous and unambiguous determination of a molecule's chemical structure is a cornerstone of modern drug development and chemical research. For chiral molecules, this process extends beyond mere atomic connectivity to the precise spatial arrangement of atoms, or stereochemistry, which is critical for biological activity and safety. This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of this compound. We will dissect the process into two logical phases: first, establishing the molecular formula and atomic connectivity, and second, assigning the absolute configuration of the stereocenter. This document eschews a rigid template in favor of a narrative that mirrors the scientific workflow, explaining the causality behind each analytical choice and integrating self-validating protocols to ensure scientific integrity.

Introduction: The Imperative of Stereochemical Precision

This compound is a chiral molecule featuring a morpholine ring attached via its nitrogen to the alpha-carbon of a propionic acid moiety. This alpha-carbon is a stereocenter, meaning the molecule exists as two non-superimposable mirror images (enantiomers): the (S) and (R) forms. In pharmaceutical sciences, it is well-established that enantiomers can have vastly different pharmacological and toxicological profiles. Therefore, confirming not only the structure but also the specific 'S' configuration is a non-negotiable step in its development. This guide employs a multi-technique, orthogonal approach, where data from each analysis corroborates the others, leading to an irrefutable structural assignment.

Phase 1: Delineating the Molecular Blueprint - Connectivity

The initial objective is to confirm the molecular formula (C₇H₁₄ClNO₃) and the precise bonding arrangement of the atoms. This forms the foundational blueprint of the molecule.

High-Resolution Mass Spectrometry (HRMS): The Molecular Weight and Formula

Expertise & Causality: Mass spectrometry is the definitive technique for determining molecular weight. We opt for High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) because it provides mass accuracy to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental formula, distinguishing it from other potential formulas with the same nominal mass. The tertiary amine of the morpholine ring is readily protonated, making ESI in positive ion mode ([M+H]⁺) the ideal choice.[1][2][3]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Infuse the sample into an Orbitrap or FT-ICR mass spectrometer.

-

Acquisition Parameters:

-

Ionization Mode: ESI, Positive

-

Mass Range: m/z 100-500

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

-

Data Analysis: Identify the monoisotopic peak for the protonated free base [C₇H₁₃NO₃ + H]⁺ and compare the measured exact mass to the theoretical mass.

Data Presentation: Expected HRMS Data

| Analyte | Theoretical m/z | Measured m/z | Mass Error (ppm) | Inferred Formula |

| [M+H]⁺ | 160.09682 | Value from exp. | < 5 ppm | C₇H₁₄NO₃ |

Trustworthiness: Tandem MS (MS/MS) experiments can further validate the structure by inducing fragmentation. The fragmentation pattern, showing characteristic losses such as H₂O, COOH, and cleavage of the morpholine ring, provides a fingerprint that confirms the proposed connectivity.[1][3]

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique that probes the vibrational modes of chemical bonds, making it excellent for identifying the functional groups present. For this molecule, we expect to see characteristic signals for the carboxylic acid, the amine salt, and the ether linkage within the morpholine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| ~2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) | Confirms the presence of the COOH group, broadened due to hydrogen bonding.[4][5] |

| ~2400-2700 | Multiple, Broad | N-H⁺ stretch (Amine Salt) | Indicates the protonated state of the morpholine nitrogen. |

| ~1720 | Strong, Sharp | C=O stretch (Carboxylic Acid) | Definitive evidence for the carbonyl group.[4][5][6] |

| ~1115 | Strong | C-O-C stretch (Ether) | Confirms the ether linkage within the morpholine ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: NMR is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments provides through-bond correlation data that allows for the complete and unambiguous assembly of the molecular structure.[7][8]

Experimental Protocol: Multi-dimensional NMR

-

Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Experiments: Acquire the following spectra:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

-

Data Analysis: Systematically analyze the spectra to assign all proton and carbon signals and establish their connectivity.

Data Presentation: Predicted NMR Assignments (in D₂O)

| Atom # | ¹H Shift (ppm), Mult. | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (CH₃) | ~1.4 (d) | ~15 | C2, C7 |

| 2 (CH) | ~3.5 (q) | ~65 | C1, C3, C4, C7 |

| 3, 5 (CH₂) | ~3.3 (m) | ~52 | C2, C5/C3 |

| 4, 6 (CH₂) | ~4.0 (m) | ~64 | C2, C6/C4 |

| 7 (C=O) | - | ~175 | - |

d = doublet, q = quartet, m = multiplet

Trustworthiness: The combination of these experiments creates a self-validating system.

-

HSQC directly links each proton to its attached carbon.

-

COSY establishes proton-proton adjacencies (e.g., H2 is coupled to H1).

-

HMBC is the final arbiter of connectivity, showing 2- and 3-bond correlations that piece the fragments together. For example, the crucial HMBC correlation from the methyl protons (H1) to the carbonyl carbon (C7) and the methine proton (H2) to the morpholine carbons (C3/C5) confirms the entire molecular skeleton.[7][8]

Visualization: Connectivity Elucidation Workflow

Caption: Workflow for establishing molecular connectivity.

Phase 2: Defining 3D Space - Absolute Configuration

With the connectivity established, the final and most critical step for a chiral molecule is determining its absolute configuration. We must prove that the stereocenter is indeed in the 'S' configuration.

Chiral HPLC: Assessing Enantiomeric Purity

Expertise & Causality: Before determining the absolute configuration, we must first confirm the sample's enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard for this task.[9][10] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[11][12] A sample of high enantiomeric purity should yield a single peak.

Experimental Protocol: Chiral HPLC

-

Column: Select a polysaccharide-based chiral column (e.g., Chiralpak AD-H).

-

Mobile Phase: Use a mixture of n-hexane and isopropanol (e.g., 90:10) with a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Analysis: Inject the sample and a racemic standard (if available). The enantiomeric excess (e.e.) is calculated from the peak areas. A single peak for the sample confirms its enantiopurity.

Single Crystal X-ray Crystallography: The Gold Standard

Expertise & Causality: Single Crystal X-ray Crystallography is the most powerful and unambiguous method for determining the absolute configuration of a molecule.[13][14] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise three-dimensional model of the molecule. The phenomenon of anomalous dispersion, particularly effective with atoms heavier than oxygen like the chlorine in the hydrochloride salt, allows for the definitive assignment of the absolute stereochemistry.[15][16][17]

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution & Refinement: Process the diffraction data to solve the crystal structure.

-

Absolute Configuration Assignment: Analyze the data using metrics like the Flack parameter. A Flack parameter value close to zero for the correct enantiomer confirms the absolute structure with high confidence.[16][17]

Trustworthiness: The result is a direct visualization of the molecule's 3D structure, leaving no ambiguity in the stereochemical assignment. It is considered the ultimate proof of absolute configuration.[13][14]

Visualization: Stereochemistry Assignment Workflow

Caption: Decision workflow for absolute configuration determination.

Conclusion: A Synthesis of Orthogonal Data

The structure elucidation of this compound is a multi-faceted process that requires a synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition, while FTIR and a comprehensive suite of NMR experiments flawlessly piece together the molecular framework. Finally, chiral chromatography verifies enantiomeric purity, and single-crystal X-ray crystallography provides the ultimate, unambiguous assignment of the (S) absolute configuration. Each technique provides a unique and essential piece of the puzzle, and together, they form a self-validating workflow that establishes the complete chemical structure with the highest degree of scientific certainty.

References

- Determination of absolute configuration using single crystal X-ray diffraction.Methods in Molecular Biology.

- Chiral HPLC separation: str

- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.Science of Synthesis.

- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.SpringerLink.

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.CORE.

- Chiral HPLC Column.Phenomenex.

- A Strategy for Developing HPLC Methods for Chiral Drugs.

- Chiral Chromatography: Separ

- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.

- The use of X-ray crystallography to determine absolute configur

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.IRIS Unibas.

- Absolute Configur

- Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties.Preprints.org.

- IR: carboxylic acids.University of Calgary.

- Spectroscopy of Carboxylic Acids and Nitriles.Chemistry LibreTexts.

- Spectroscopy of Carboxylic Acid Deriv

- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.European Journal of Organic Chemistry.

- Spectroscopy of Carboxylic Acid Deriv

- Structural Elucidation with NMR Spectroscopy: Practical Str

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]

- 3. preprints.org [preprints.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 7. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 12. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]

- 13. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]

- 17. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]

An In-depth Technical Guide to the Physical Characterization of (S)-2-Morpholin-4-yl-propionic acid hydrochloride

Abstract: This technical guide provides a comprehensive overview of the physical appearance and key physicochemical properties of (S)-2-Morpholin-4-yl-propionic acid hydrochloride (CAS No. 237427-96-2). Designed for researchers, scientists, and drug development professionals, this document outlines standardized protocols for visual inspection, discusses potential causes for variability in appearance, and presents a workflow for definitive analytical characterization. The guide emphasizes the importance of physical assessment as a critical first step in quality control and experimental reproducibility.

Introduction

This compound is a morpholine derivative with applications in pharmaceutical research and development. As with any chemical reagent, a thorough characterization of its physical and chemical properties is fundamental to ensuring the integrity and reproducibility of experimental results. The initial visual inspection of a material's physical appearance serves as a crucial, albeit preliminary, quality control measure. This guide provides a detailed framework for the systematic evaluation of this compound's physical state, grounded in established laboratory practices and analytical principles.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it suitable for a variety of research applications. Understanding its expected appearance and the factors that can influence it is essential for any scientist working with this substance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are foundational to its handling, storage, and application.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | (S)-2-Morpholinopropanoic Acid Hydrochloride | [1] |

| CAS Number | 237427-96-2 | [1][2][3] |

| Molecular Formula | C₇H₁₄ClNO₃ | [1][4] |

| Molecular Weight | 195.64 g/mol | [1][4][5] |

| Physical Appearance | Off-white to light yellow solid | [1] |

Detailed Description of Physical Appearance

This compound is consistently described as a solid material.[1][5] The color can range from white to off-white or even light yellow.[1] This slight variation in color is not uncommon for organic compounds and can be attributed to several factors, as discussed in Section 4. The solid form is typically a powder or crystalline in nature.

Protocol for Visual Inspection

A standardized visual inspection is the first line of assessment for any incoming chemical reagent. This protocol ensures that the evaluation is consistent and thoroughly documented.

Objective: To qualitatively assess the physical appearance of this compound and compare it against specifications.

Materials:

-

Spatula

-

White weighing paper or watch glass

-

Properly ventilated enclosure (e.g., fume hood)

-

Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, gloves.[1][2]

Procedure:

-

Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture, which could alter the material's appearance and stability.

-

Safety First: Conduct the inspection within a fume hood or other ventilated enclosure.[2] Don appropriate PPE, as the compound is classified as harmful if swallowed and can cause skin and eye irritation.[2][4]

-

Sample Extraction: Using a clean, dry spatula, carefully transfer a small, representative sample of the compound from its container onto a piece of white weighing paper or a watch glass. The white background provides a neutral contrast for accurate color assessment.

-

Color Evaluation: Observe the color of the sample under consistent, bright, and neutral lighting. Document the color using standardized terms (e.g., white, off-white, light yellow).

-

Physical State and Homogeneity Assessment: Examine the sample for its physical form (e.g., crystalline, powder, amorphous solid). Note the presence of any clumps or aggregates, which could indicate moisture absorption. The sample should be homogenous in color and texture.

-

Documentation: Record the observations in a laboratory notebook, including the date, batch/lot number, and a detailed description of the appearance. Compare these observations with the supplier's Certificate of Analysis (CoA).

-

Cleanup: Return the sample to its original container if appropriate, or dispose of it according to institutional and regulatory guidelines. Clean the spatula and work surface thoroughly.

Factors Influencing Physical Appearance

The observed color of this compound can vary from white to light yellow. This is an important consideration, as a deviation from the expected appearance may indicate a quality issue.

Causality Behind Color Variation:

-

Trace Impurities: The most common reason for a yellowish tint in organic compounds is the presence of minute quantities of impurities. These may originate from the synthetic route, starting materials, or side reactions. Even parts-per-million (ppm) levels of highly chromophoric (color-bearing) impurities can impart a noticeable color to an otherwise white solid.

-

Residual Solvents: Solvents trapped within the crystal lattice during crystallization can sometimes contribute to color.

-

Degradation: Although the hydrochloride salt form is generally stable, prolonged exposure to light, air (oxidation), or elevated temperatures can lead to degradation, which may result in a change in color.

-

Particle Size and Crystalline Form: The way light reflects off a solid is dependent on its particle size and crystal structure (polymorphism). Very fine powders may appear whiter than larger, more defined crystals of the same substance.

An "off-white" or "light yellow" appearance does not necessarily signify that the material is outside of its purity specification (e.g., >96% or >97%).[3] However, a significant deviation from the expected color, or a lack of homogeneity, warrants further analytical investigation to confirm the compound's identity and purity.

Characterization Workflow for Identity and Purity Confirmation

While visual inspection is a necessary first step, it is not sufficient to confirm the identity and purity of this compound. A multi-technique analytical approach provides a self-validating system to ensure the material's quality.

Caption: Workflow for the comprehensive characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the connectivity of atoms and the stereochemistry. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra should be consistent with the structure of this compound.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (195.64 g/mol ).[1][4][5] This technique provides a precise mass measurement that should match the expected value for the molecular formula C₇H₁₄ClNO₃.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of the compound. By separating the main component from any impurities, HPLC can provide a quantitative measure of purity, which should be compared against the required specifications (e.g., >97%).

Safe Handling and Storage

To maintain the integrity and physical appearance of this compound, proper handling and storage are imperative.

-

Storage Conditions: The compound should be stored at room temperature in a cool, dry, and well-ventilated area.[1][2] The container must be kept tightly closed to prevent moisture absorption and potential degradation.[1][2]

-

Handling: Use personal protective equipment, including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[1][2] Handle the solid in a well-ventilated area or fume hood to prevent inhalation of dust.[1][2]

-

Contamination Avoidance: Always use clean spatulas and equipment when handling the material to prevent cross-contamination, which could alter its physical and chemical properties.

Conclusion

The physical appearance of this compound is that of an off-white to light yellow solid. A systematic visual inspection is a critical, preliminary step in the quality control process for this reagent. Understanding the potential causes for color variation, coupled with a robust analytical characterization workflow, ensures the use of high-quality material, which is paramount for achieving reliable and reproducible scientific outcomes. Adherence to proper storage and handling protocols will preserve the compound's integrity over time.

References

-

(2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. PubChem, National Library of Medicine. [Link]

Sources

- 1. This compound | 237427-96-2 [amp.chemicalbook.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. This compound [cymitquimica.com]

- 4. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | C7H14ClNO3 | CID 102594511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Morpholin-4-ylpropanoic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility Profiling of (S)-2-Morpholin-4-yl-propionic acid hydrochloride

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of an active pharmaceutical ingredient (API). For (S)-2-Morpholin-4-yl-propionic acid hydrochloride, a morpholine derivative of potential therapeutic interest, a thorough understanding of its solubility characteristics is paramount for formulation design, pharmacokinetic assessment, and ensuring bioavailability. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously determine the aqueous and organic solubility profiles of this compound. We delve into the theoretical underpinnings of solubility for a hydrochloride salt of a weak base, present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and offer a structured approach to data analysis and presentation. The methodologies outlined herein are designed to ensure scientific integrity, providing a self-validating system for generating reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility stands out as a crucial determinant of a drug's performance.[1] It directly influences the dissolution rate in the gastrointestinal tract, which in turn is a prerequisite for absorption and systemic availability. A commonly accepted solubility threshold for drug discovery compounds is greater than 60 µg/mL.[2]

This compound is the hydrochloride salt of a weak base, (S)-2-Morpholin-4-yl-propionic acid.[3] The presence of the morpholine and carboxylic acid moieties suggests a complex interplay of factors governing its solubility, particularly its pH-dependent behavior. As a hydrochloride salt, its solubility is expected to be significantly influenced by the pH of the medium and the presence of common ions.[4][5] This guide will equip the researcher with the necessary tools to navigate these complexities and establish a robust solubility profile.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential before embarking on solubility studies.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₃ | PubChem[3] |

| Molecular Weight | 195.64 g/mol | PubChem[3] |

| Appearance | Solid | Sigma-Aldrich |

| InChI Key | ZKEGDUIFZVBHQV-RGMNGODLSA-N | PubChem[3] |

Theoretical Framework: pH-Dependent Solubility of a Weak Base Hydrochloride Salt

The solubility of this compound is intrinsically linked to the pH of the aqueous medium. The compound exists in equilibrium between its ionized (protonated) and non-ionized (free base) forms. The Henderson-Hasselbalch equation governs this equilibrium.

For a weak base, as the pH of the solution decreases (becomes more acidic), the equilibrium shifts towards the protonated, ionized form, which is generally more water-soluble. Conversely, as the pH increases, the non-ionized free base form predominates, which typically has lower aqueous solubility.[6]

However, for a hydrochloride salt, the "common ion effect" can introduce a counterintuitive phenomenon at very low pH values. The excess chloride ions from the acidic medium can suppress the dissolution of the hydrochloride salt, potentially leading to a decrease in solubility at highly acidic pHs.[4][5] This can result in a pH-solubility profile with a characteristic maximum solubility at a specific pH.[5][7]

Caption: pH-dependent solubility equilibrium for a weak base hydrochloride salt.

Experimental Protocols for Solubility Determination

Two primary types of solubility are relevant in drug development: thermodynamic and kinetic solubility.[8] Thermodynamic solubility represents the true equilibrium between the dissolved and undissolved compound, while kinetic solubility is a higher-throughput measure often used in early discovery.[1]

Thermodynamic Solubility Determination: The Gold Standard Shake-Flask Method

The shake-flask method is considered the definitive approach for determining thermodynamic solubility.[9] It measures the equilibrium concentration of a compound in a solvent after a prolonged incubation period with excess solid.

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a sufficient time to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.

Experimental Protocol:

-

Preparation of Solvents: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and relevant organic solvents (e.g., ethanol, methanol, DMSO).[10][11][12]

-

Dispensing the Compound: Add an excess amount of this compound to a series of clear glass vials. A visual confirmation of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[13]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration using a low-binding filter (e.g., PVDF) can be employed for effective phase separation.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15][16] Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

-

pH Measurement: For aqueous buffers, measure the final pH of the saturated solution to account for any potential shifts during the experiment.[6][13]

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Kinetic Solubility Determination: A High-Throughput Approach

Kinetic solubility assays are rapid methods ideal for early-stage compound screening.[17] They measure the concentration at which a compound, introduced from a concentrated DMSO stock solution, precipitates out of an aqueous buffer.[18]

Principle: A small volume of a concentrated DMSO stock solution of the test compound is added to an aqueous buffer. After a short incubation period, any resulting precipitate is removed, and the concentration of the compound remaining in the solution is determined.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well microtiter plate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.

-

Incubation: Cover the plate and shake for a short period (e.g., 1-2 hours) at a controlled temperature.[2]

-

Precipitate Removal: Use a 96-well filter plate to separate the precipitated compound from the solution.

-

Quantification: Analyze the filtrate for the concentration of the dissolved compound. Due to the high-throughput nature of this assay, direct UV analysis using a plate reader is common.[19] However, for greater accuracy and to avoid interference, HPLC-UV is preferred.[20]

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate analysis and comparison.

Tabulated Solubility Data

| Solvent System | Temperature (°C) | pH (Initial) | pH (Final) | Solubility (mg/mL) | Solubility (µM) | Method |

| 0.1 M HCl | 25 | 1.2 | Thermodynamic | |||

| Acetate Buffer | 25 | 4.5 | Thermodynamic | |||

| Phosphate Buffer | 25 | 6.8 | Thermodynamic | |||

| PBS | 25 | 7.4 | Thermodynamic | |||

| PBS | 25 | 7.4 | Kinetic | |||

| Water | 25 | ~7.0 | Thermodynamic | |||

| Ethanol | 25 | N/A | N/A | Thermodynamic | ||

| Methanol | 25 | N/A | N/A | Thermodynamic | ||

| DMSO | 25 | N/A | N/A | Thermodynamic |

This table serves as a template for recording experimentally determined values.

Graphical Representation

A plot of solubility versus pH is essential for visualizing the pH-dependent solubility profile. This graph will typically show low solubility at higher pH values, increasing as the pH decreases, and potentially showing a slight downturn at very low pH if the common ion effect is significant.

Conclusion

Determining the solubility of this compound is a critical step in its development as a potential therapeutic agent. This guide provides a robust framework, grounded in established scientific principles, for conducting these essential studies. By following the detailed protocols for both thermodynamic and kinetic solubility and understanding the theoretical basis for the pH-dependent behavior of this hydrochloride salt, researchers can generate high-quality, reliable data. This information will be instrumental in guiding formulation strategies, predicting in vivo performance, and ultimately, contributing to the successful advancement of this compound through the drug development pipeline.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

PubMed. In vitro solubility assays in drug discovery.

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

-

PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.

-

J-Stage. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions.

-

Global Pharma Tek. Understanding Pharmaceutical Solvents: Trends and Future Growth.

-

ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

ADMET & DMPK. Solubility-pH profiles of a free base and its salt: sibutramine as a case study.

-

Semantic Scholar. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.

-

Oakwood Labs. What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?

-

The Pharma Master. Solvents.

-

Ingenta Connect. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing.

-

PubChem. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride.

-

National Institutes of Health. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES).

-

U.S. Food and Drug Administration. LIST OF SOLVENTS INCLUDED IN THE GUIDANCE.

-

ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

-

BLDpharm. 237427-96-2|this compound.

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection.

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

-

CymitQuimica. This compound.

-

ResearchGate. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

-

Sigma-Aldrich. (R)-2-Morpholin-4-yl-propionic acid hydrochloride.

-

Juvenus Drugs. This compound.

-

Academia.edu. Comparative Study of UV And HPLC Methods for Estimation of Drug.

-

MDPI. Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media.

-

Impactfactor.org. Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi.

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. researchgate.net [researchgate.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. globalpharmatek.com [globalpharmatek.com]

- 11. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]

- 12. thepharmamaster.com [thepharmamaster.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. improvedpharma.com [improvedpharma.com]

- 15. ijsrtjournal.com [ijsrtjournal.com]

- 16. mdpi.com [mdpi.com]

- 17. charnwooddiscovery.com [charnwooddiscovery.com]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. researchgate.net [researchgate.net]

Unraveling the Enigma: A Researcher's Guide to Elucidating the Mechanism of Action of (S)-2-Morpholin-4-yl-propionic acid hydrochloride

Preamble: Navigating the Unknown

In the landscape of pharmaceutical research and drug development, we often encounter compounds with intriguing structural motifs but an uncharacterized biological narrative. (S)-2-Morpholin-4-yl-propionic acid hydrochloride presents such a case. A survey of the current scientific literature reveals a conspicuous absence of definitive data on its specific mechanism of action. While commercially available as a chemical entity, its biological targets and the pathways it modulates remain to be elucidated[1][2][3][4][5][6][7].

This guide is crafted not as a declaration of a known mechanism, but as a strategic whitepaper for the researchers, scientists, and drug development professionals who will pioneer this discovery. We will leverage the structural characteristics of this compound to formulate plausible hypotheses for its biological activity. More critically, we will provide a comprehensive, step-by-step experimental framework to systematically investigate, identify, and validate its core mechanism of action. This document serves as a roadmap for transforming an enigmatic molecule into a well-defined pharmacological tool.

Part 1: Hypothesis Formulation - Deconstructing the Molecule for Mechanistic Clues

The structure of this compound, featuring a morpholine ring and a propionic acid moiety, provides the foundation for several testable hypotheses. These are based on the established activities of broader chemical classes to which this compound belongs.

Hypothesis 1: Inhibition of Polo-like Kinase 1 (PLK1)

The morpholine scaffold is present in a number of kinase inhibitors. Notably, Polo-like kinase 1 (PLK1), a serine/threonine kinase, is a critical regulator of mitosis.[8] Its overexpression is a hallmark of many cancers, making it a prime therapeutic target.[9][10] Several PLK1 inhibitors feature heterocyclic ring systems that interact with the ATP-binding pocket of the kinase domain.[11] It is plausible that the morpholine ring of our subject compound could facilitate a similar interaction, leading to cell cycle arrest and apoptosis in rapidly dividing cells.[12][13]

Hypothesis 2: Modulation of Inflammatory Pathways

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[14][15] While this compound is not a classic arylpropionic acid, the propionic acid functional group is a key pharmacophore for this class of drugs. These compounds typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. It is conceivable that this compound could interact with COX or other inflammatory targets.[16]

Hypothesis 3: Neuromodulatory Activity

Some morpholine-containing compounds have been investigated for their effects on the central nervous system. For instance, 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride, a structurally related compound, has been explored as a potential modulator of glutamate receptors.[17] This suggests a potential for this compound to interact with neurotransmitter systems and influence synaptic plasticity.

The following sections will outline a rigorous experimental plan to test these hypotheses and uncover the true mechanism of action.

Part 2: The Experimental Gauntlet - A Phased Approach to Mechanism of Action Elucidation

This section details a comprehensive, multi-phased experimental workflow. Each phase is designed to build upon the last, progressively narrowing the mechanistic possibilities and culminating in a validated model of the compound's action.

Phase I: Initial Screening and Target Identification

The primary objective of this phase is to cast a wide net to identify the general biological effects of the compound and to pinpoint potential molecular targets.

1.1. In Vitro Cytotoxicity and Phenotypic Screening

-

Objective: To determine if the compound has cytotoxic or cytostatic effects and to observe any morphological changes in cells.

-

Protocol:

-

Select a panel of human cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia) and a non-cancerous control cell line (e.g., fibroblasts).

-

Culture the cells in 96-well plates.

-

Treat the cells with a concentration range of this compound (e.g., from 1 nM to 100 µM) for 24, 48, and 72 hours.

-

Assess cell viability using an MTT or CellTiter-Glo assay.

-

Concurrently, perform high-content imaging to monitor for changes in cell morphology, nuclear condensation, or other phenotypic markers of cell stress or death.

-

-

Causality: The results of this initial screen will indicate whether the compound has anti-proliferative activity and will guide the selection of sensitive cell lines for further investigation. The observed phenotype can provide early clues to the mechanism (e.g., mitotic arrest, apoptosis).

1.2. Kinase Profiling

-

Objective: To screen the compound against a broad panel of kinases to identify potential targets, with a particular focus on PLK1.

-

Protocol:

-

Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers screening against a large panel of human kinases (e.g., >400 kinases).

-

Submit this compound for testing at a standard concentration (e.g., 10 µM).

-

The service will perform in vitro kinase activity assays, typically using radiometric or fluorescence-based methods, to measure the percent inhibition for each kinase.

-

-

Causality: This unbiased screen will quickly identify if the compound is a kinase inhibitor and, if so, which kinases it targets. A strong inhibition of PLK1 would lend significant support to Hypothesis 1.

1.3. Target Deconvolution using Affinity-Based Proteomics

-

Objective: To identify the direct binding partners of the compound in a cellular context.

-

Protocol:

-